molecular formula C18H24ClNO B3086418 {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 1158792-89-2

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride

Cat. No.: B3086418
CAS No.: 1158792-89-2
M. Wt: 305.8 g/mol
InChI Key: KDGKBWXNXVGQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride (IUPAC name: 2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine hydrochloride) is a secondary amine hydrochloride derivative. Its structure features a benzyloxy-substituted phenyl ring linked to a methyl group, which is further bonded to a 2-methylpropyl (isobutyl) amine group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications .

Properties

IUPAC Name

2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-16-8-10-18(11-9-16)20-14-17-6-4-3-5-7-17;/h3-11,15,19H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGKBWXNXVGQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
  • Chemical Reactivity : It can undergo various reactions such as oxidation, reduction, and electrophilic aromatic substitution, making it useful for diverse synthetic pathways.

Biology

  • Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it a candidate for studying enzyme inhibition mechanisms.
  • Receptor Binding Studies : Its ability to bind to receptors suggests potential applications in pharmacology, particularly in drug design targeting specific biological pathways.

Industry

  • Production of Specialty Chemicals : It can be utilized in the manufacturing of specialty chemicals that require specific molecular characteristics.
  • Material Science Applications : The compound's unique properties may contribute to the development of advanced materials with tailored functionalities.

The biological activity of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is largely attributed to its interaction with various molecular targets:

  • Cell Membrane Penetration : The benzyloxy group enhances its ability to cross cell membranes.
  • Modulation of Biological Processes : Through hydrogen bonding and ionic interactions facilitated by the amine group, it can modulate the activity of proteins involved in critical biological processes.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound demonstrated significant inhibitory effects on a target enzyme involved in metabolic pathways. This suggests its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Receptor Binding Affinity

Research exploring receptor binding affinity revealed that this compound exhibits a high degree of specificity for certain receptors compared to structurally similar compounds. This specificity could lead to its development as a selective drug candidate.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Identifiers

  • Molecular Formula: C₁₈H₂₃NO·HCl
  • Molecular Weight : 297.84 g/mol (free base: 261.38 g/mol)
  • InChIKey : LWTJGYWJAGSZPV-UHFFFAOYSA-N (free base)
  • CAS Registry Number : 1186194-71-7 (free base)
  • Synonyms: 2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine, ZINC5817292

This compound is primarily utilized as an intermediate in the synthesis of complex molecules, such as spirocyclic or pyrrolidine derivatives, as evidenced by its role in patent applications for drug discovery .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent Variations Molecular Formula Key Differences
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride (Target) -NH-(2-methylpropyl), -O-benzyl C₁₈H₂₃NO·HCl Reference compound; hydrochloride salt
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine Additional 3-methoxy group on phenyl ring C₁₉H₂₅NO₂ Increased steric bulk and polarity
{[4-(Trifluoromethyl)phenyl]methyl}([4-(benzyloxy)phenyl]methyl)amine Trifluoromethyl (-CF₃) substituent C₂₂H₂₀F₃NO Enhanced lipophilicity and metabolic stability
Methyl 4-(((4-(benzyloxy)phenyl)sulfonamido)methyl)benzoate Sulfonamide linkage, ester group C₂₂H₂₁NO₅S Different reactivity (sulfonamide vs. amine)
[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride Pyridinylethyl group, dihydrochloride salt C₁₃H₁₅N₂·2HCl Distinct coordination chemistry

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base or non-ionic analogs like the trifluoromethyl derivative .
  • Lipophilicity : The 2-methylpropyl group contributes to moderate lipophilicity (logP ~3.5 estimated), whereas the trifluoromethyl analog exhibits higher logP (~4.2) due to the -CF₃ group .
  • Synthetic Utility : The target compound’s amine group facilitates nucleophilic reactions (e.g., alkylation, acylation), unlike sulfonamide or ester-containing analogs, which are more suited for coupling or hydrolysis reactions .

Stability and Reactivity

  • The hydrochloride salt form stabilizes the compound against oxidation, whereas free bases may degrade under ambient conditions.
  • The benzyloxy group is susceptible to hydrogenolysis, enabling selective deprotection in multi-step syntheses .

Biological Activity

{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is a synthetic organic compound characterized by a unique molecular structure that includes a benzyloxy group attached to a phenyl ring and an amine functional group. Its molecular formula is C16_{16}H24_{24}ClN O, indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms. This compound holds potential applications in medicinal chemistry due to its biological activity, which warrants detailed exploration.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s ability to penetrate cell membranes, while the amine group can form hydrogen bonds or ionic interactions with biological targets. This interaction may modulate various biological processes, leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Inhibition: Potential use in studies focused on inhibiting specific enzymes.
  • Receptor Binding: Investigated for its binding affinity to various receptors involved in physiological processes.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain microbial strains.

Case Studies and Research Findings

  • Antimycobacterial Evaluation:
    A study evaluated the synthesis and biological activity of related compounds, including those with similar structural features. It was found that certain derivatives exhibited significant antimycobacterial properties, suggesting that modifications to the benzyloxy group could enhance activity against pathogens like Mycobacterium tuberculosis .
  • Toxicological Assessments:
    Toxicological evaluations have indicated that compounds with similar structures can exhibit varying degrees of toxicity. For instance, tests involving structural analogs showed differential responses in carcinogenicity assays . This highlights the importance of understanding the safety profile of this compound before clinical applications.
  • Pharmacological Studies:
    In silico studies have proposed that modifications to the benzyloxy group can lead to improved pharmacological profiles. For example, compounds derived from this chemotype have shown enhanced potency and selectivity in receptor binding assays .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
4-BenzyloxyanilineAniline derivative with benzyloxy groupKnown for its use in dye synthesis
2-Methyl-4-benzylanilineMethyl substitution on benzylanilineExhibits neuroprotective effects
1-(4-Benzyloxyphenyl)-N,N-dimethylmethanamineDimethylated amine derivativePotentially higher potency in receptor binding

The unique combination of the benzyloxy group and amine functionality in this compound may confer distinct pharmacological properties compared to its analogs, warranting further exploration into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride, and what purity validation methods are employed?

  • Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of the benzyl-protected precursor. Purity validation requires high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standard in analytical reference materials . For reproducibility, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) should follow design-of-experiment (DOE) principles to minimize trial-and-error approaches . UV/Vis spectroscopy (λmax: 255 nm) can supplement purity analysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation, with 1^1H and 13^13C NMR resolving amine proton environments and benzyloxy aromatic signals. Discrepancies in peak splitting (e.g., due to rotamers) require variable-temperature NMR or computational validation of conformers . Mass spectrometry (MS) confirms molecular weight (theoretical: ~381.4 g/mol for related analogs) , while infrared (IR) spectroscopy validates functional groups like the amine hydrochloride salt (N–H stretch ~2500 cm1^{-1}).

Q. What stability profiles and degradation pathways are documented under various storage conditions?

  • Methodological Answer : The hydrochloride salt form enhances stability, with documented shelf lives ≥5 years at -20°C . Degradation studies under accelerated conditions (40°C/75% RH) should monitor hydrolysis of the benzyloxy group via LC-MS. Oxidative degradation pathways can be identified using radical initiators (e.g., AIBN) and quenched with antioxidants like BHT .

Advanced Research Questions

Q. How can computational chemistry models predict this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as nucleophilic substitution at the benzylic position. Institutions like ICReDD integrate reaction path searches with experimental data to predict optimal conditions (e.g., solvent effects on SN2 kinetics) . Molecular dynamics simulations further assess solvation dynamics and salt dissociation in aqueous media .

Q. What methodologies exist for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies require systematic modification of the benzyloxy or isobutyl groups. For example, replacing the benzyloxy moiety with electron-withdrawing substituents (e.g., -CF3_3) alters receptor binding affinity, as seen in related fluorinated analogs . Free-energy perturbation (FEP) calculations quantify binding energy changes across derivatives, validated by in vitro assays .

Q. What statistical approaches resolve contradictions in biological activity data across independent studies?

  • Methodological Answer : Meta-analysis frameworks weighted by sample size and assay precision identify outliers. For instance, conflicting IC50_{50} values in receptor studies may arise from differences in cell lines or buffer conditions. Multivariate regression models (e.g., ANOVA) isolate confounding variables , while Bayesian networks infer causal relationships between structural features and activity .

Q. How can reaction engineering principles optimize large-scale synthesis without compromising enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors enhance reproducibility by controlling residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) remove byproducts without column chromatography . Chiral stationary phases in HPLC ensure enantiomeric excess (>99%) during quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.